2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid
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Overview
Description
2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The aryl halide and boronic acid are prepared separately. The aryl halide is often synthesized through halogenation of the corresponding biphenyl compound.
Coupling Reaction: The aryl halide and boronic acid are then subjected to the Suzuki–Miyaura coupling reaction in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The biphenyl structure provides a rigid framework that can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)acetic acid: Similar structure with a fluorine atom instead of a hydrogen atom on the biphenyl ring.
4-(Trifluoromethyl)phenylacetic acid: Lacks the biphenyl structure but contains the trifluoromethyl group attached to a phenyl ring.
Uniqueness
2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid is unique due to the combination of the trifluoromethyl group and the biphenyl structure, which imparts distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for various applications compared to similar compounds.
Properties
Molecular Formula |
C15H11F3O2 |
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Molecular Weight |
280.24 g/mol |
IUPAC Name |
2-[4-phenyl-2-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-8-11(10-4-2-1-3-5-10)6-7-12(13)9-14(19)20/h1-8H,9H2,(H,19,20) |
InChI Key |
JFLVSKQJIXQACA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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